Cas no 2171723-03-6 (3-(5-bromo-2-methylphenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-(5-Bromo-2-methylphenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a specialized organic compound featuring a brominated aromatic moiety and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group enhances stability during synthetic processes, particularly in peptide synthesis, while the bromo-methylphenyl segment offers reactivity for further functionalization. This bifunctional molecule is valuable in medicinal chemistry and materials science, where controlled modifications are required. Its structural design allows for selective deprotection and coupling, making it suitable for stepwise assembly of complex molecular architectures. The compound’s well-defined reactivity and compatibility with standard protecting group strategies underscore its utility in research and industrial applications.
3-(5-bromo-2-methylphenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
2171723-03-6 structure
Product name:3-(5-bromo-2-methylphenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS No:2171723-03-6
MF:C26H23BrN2O5
Molecular Weight:523.375226259232
CID:6082460
PubChem ID:165810683

3-(5-bromo-2-methylphenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(5-bromo-2-methylphenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • 2171723-03-6
    • EN300-1516851
    • 3-[(5-bromo-2-methylphenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • インチ: 1S/C26H23BrN2O5/c1-15-10-11-16(27)12-22(15)28-25(32)23(13-24(30)31)29-26(33)34-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,28,32)(H,29,33)(H,30,31)
    • InChIKey: PBHQOJBZJDLQGU-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C)=C(C=1)NC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • 精确分子量: 522.07903g/mol
  • 同位素质量: 522.07903g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 34
  • 回転可能化学結合数: 8
  • 複雑さ: 727
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 4.5

3-(5-bromo-2-methylphenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1516851-10.0g
3-[(5-bromo-2-methylphenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171723-03-6
10g
$14487.0 2023-06-05
Enamine
EN300-1516851-1.0g
3-[(5-bromo-2-methylphenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171723-03-6
1g
$3368.0 2023-06-05
Enamine
EN300-1516851-5.0g
3-[(5-bromo-2-methylphenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171723-03-6
5g
$9769.0 2023-06-05
Enamine
EN300-1516851-100mg
3-[(5-bromo-2-methylphenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171723-03-6
100mg
$2963.0 2023-09-27
Enamine
EN300-1516851-2500mg
3-[(5-bromo-2-methylphenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171723-03-6
2500mg
$6602.0 2023-09-27
Enamine
EN300-1516851-500mg
3-[(5-bromo-2-methylphenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171723-03-6
500mg
$3233.0 2023-09-27
Enamine
EN300-1516851-0.1g
3-[(5-bromo-2-methylphenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171723-03-6
0.1g
$2963.0 2023-06-05
Enamine
EN300-1516851-1000mg
3-[(5-bromo-2-methylphenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171723-03-6
1000mg
$3368.0 2023-09-27
Enamine
EN300-1516851-0.05g
3-[(5-bromo-2-methylphenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171723-03-6
0.05g
$2829.0 2023-06-05
Enamine
EN300-1516851-2.5g
3-[(5-bromo-2-methylphenyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171723-03-6
2.5g
$6602.0 2023-06-05

3-(5-bromo-2-methylphenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献

3-(5-bromo-2-methylphenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acidに関する追加情報

3-(5-Bromo-2-Methylphenyl)carbamoyl-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)propanoic Acid (CAS No. 2171723-03-6): A Comprehensive Overview

3-(5-Bromo-2-Methylphenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171723-03-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a brominated aromatic ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amide linkage. These structural elements contribute to its potential applications in various biological and therapeutic contexts.

The brominated aromatic ring in the structure of 3-(5-bromo-2-methylphenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid plays a crucial role in modulating its biological activity. Bromine atoms are known to enhance the lipophilicity and metabolic stability of organic molecules, making them valuable for drug design. Recent studies have shown that brominated compounds can exhibit potent anti-inflammatory and anti-cancer properties, which has led to increased interest in their development as therapeutic agents.

The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group is another key feature of this compound. Fmoc is widely used in peptide synthesis to protect the amino group during the assembly of peptide chains. Its use ensures that the amino group remains unreactive until it is deprotected, allowing for precise control over the chemical reactions involved in the synthesis of complex molecules. This property makes 3-(5-bromo-2-methylphenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid a valuable intermediate in the synthesis of peptides and other bioactive compounds.

The amide linkage in the structure of this compound is essential for its stability and reactivity. Amide bonds are known for their robustness and resistance to hydrolysis, which makes them ideal for use in biologically active molecules. The amide linkage also contributes to the overall conformational flexibility of the molecule, allowing it to adopt various conformations that can interact with different biological targets. This flexibility is particularly important in drug design, where the ability to bind to specific receptors or enzymes is crucial for therapeutic efficacy.

In terms of its potential applications, 3-(5-bromo-2-methylphenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid has shown promise in several areas of research. One notable application is in the development of inhibitors for specific enzymes involved in disease pathways. For example, recent studies have demonstrated that compounds with similar structural features can effectively inhibit kinases, which are key enzymes involved in signal transduction pathways associated with cancer and inflammatory diseases.

Another area of interest is the use of this compound as a building block for more complex molecules. The Fmoc protecting group can be selectively removed under mild conditions, allowing for further functionalization of the molecule. This property makes it an attractive starting material for combinatorial chemistry approaches, where large libraries of compounds can be synthesized and screened for biological activity.

The synthesis of 3-(5-bromo-2-methylphenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid typically involves multi-step processes that require careful control over reaction conditions. The first step often involves the formation of the brominated aromatic ring, followed by the introduction of the Fmoc protecting group and the amide linkage. Each step must be optimized to ensure high yields and purity, which is essential for downstream applications.

In conclusion, 3-(5-bromo-2-methylphenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171723-03-6) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it a valuable intermediate in the synthesis of bioactive molecules and a promising candidate for further development as a therapeutic agent. Ongoing research continues to explore its properties and applications, highlighting its importance in advancing our understanding of chemical biology and drug discovery.

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